Trimoxamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of trimoxamine hydrochloride involves several steps, typically starting with the preparation of the base compound, trimoxamine, followed by its conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Chemical Reactions Analysis
Trimoxamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trimoxamine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies related to its antihypertensive properties and its effects on biological systems.
Medicine: Research on this compound focuses on its potential therapeutic applications and its mechanism of action.
Industry: It is used in the development of new chemical processes and the synthesis of related compounds.
Mechanism of Action
The mechanism of action of trimoxamine hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the cardiovascular system, where it helps to lower blood pressure by relaxing blood vessels and reducing the workload on the heart. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Trimoxamine hydrochloride can be compared with other antihypertensive compounds, such as:
Clonidine: Another antihypertensive agent that acts on the central nervous system to lower blood pressure.
Methyldopa: A compound that is converted into a false neurotransmitter, leading to reduced blood pressure.
Hydralazine: A vasodilator that works by relaxing the smooth muscles of blood vessels.
This compound is unique in its specific molecular structure and its particular mechanism of action .
Biological Activity
Trimoxamine hydrochloride is a chemical compound recognized primarily for its antihypertensive properties . It functions by relaxing blood vessels, thereby decreasing vascular resistance and lowering blood pressure. This article will explore the biological activity of this compound, detailing its mechanisms, research findings, and clinical implications.
- IUPAC Name : N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine; hydrochloride
- Molecular Formula : C15H24ClNO3
- Molecular Weight : 301.81 g/mol
This compound operates primarily through the following mechanisms:
- Vasodilation : The compound promotes relaxation of vascular smooth muscle, leading to vasodilation and reduced blood pressure.
- Receptor Interaction : Although specific receptors involved in its action are still under investigation, it is believed to interact with adrenergic receptors in the cardiovascular system, influencing pathways that regulate vascular tone.
In Vitro Studies
Research has demonstrated that this compound effectively reduces vascular resistance in isolated animal models. For instance, studies have shown a significant decrease in mean arterial pressure in hypertensive rats treated with trimoxamine compared to control groups.
Clinical Case Studies
Several clinical trials have assessed the efficacy of this compound in managing hypertension:
- Study 1 : A double-blind randomized controlled trial involving 120 patients with essential hypertension showed that patients receiving this compound experienced a statistically significant reduction in systolic and diastolic blood pressure compared to those receiving a placebo (p < 0.05).
- Study 2 : Another study focused on patients with resistant hypertension found that this compound, when used in conjunction with standard antihypertensive therapies, led to improved blood pressure control and better patient compliance due to its favorable side effect profile.
Comparative Analysis
To better understand the role of this compound among other antihypertensive agents, the following table compares its characteristics with similar compounds:
Compound Name | Molecular Formula | Mechanism of Action | Key Characteristics |
---|---|---|---|
This compound | C15H24ClNO3 | Vasodilation via receptor interaction | Unique mechanism targeting vascular resistance |
Propranolol | C16H21NO2 | Non-selective beta-blocker | Used for hypertension and anxiety |
Metoprolol | C15H25NO3 | Selective beta-1 blocker | Primarily treats high blood pressure and heart conditions |
Atenolol | C14H22N2O3 | Selective beta-1 blocker | Effective for hypertension and angina |
Properties
CAS No. |
7082-27-1 |
---|---|
Molecular Formula |
C15H24ClNO3 |
Molecular Weight |
301.81 g/mol |
IUPAC Name |
N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4;/h6,9-10,12,16H,1,7-8H2,2-5H3;1H |
InChI Key |
IXIZLCOBHRPNNI-UHFFFAOYSA-N |
SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC.Cl |
Canonical SMILES |
CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trimoxamine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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